Globotriaosylsphingosine

説明

Contextualization within Alpha-Galactosidase A Deficiency

Fabry disease is caused by a deficiency or absence of the lysosomal enzyme alpha-galactosidase A (α-Gal A), which is encoded by the GLA gene. nih.govnih.govmdpi.com This enzyme is responsible for the hydrolysis of the terminal alpha-galactosyl residue from Gb3 and related glycosphingolipids, a critical step in their catabolism within the lysosome. nih.gov The deficient activity of α-Gal A leads to the progressive accumulation of uncleaved Gb3 within the lysosomes of various cell types, including endothelial cells, podocytes, and neurons. pnas.orgnih.govnih.govplos.org

Lyso-Gb3 is generated from Gb3 through the removal of its fatty acid chain, a process that can occur via the action of lysosomal acid ceramidase. oup.com In the context of α-Gal A deficiency, the impaired degradation of Gb3 results in its accumulation, subsequently leading to increased production and accumulation of Lyso-Gb3. nih.govkjpp.net While Gb3 accumulates primarily within lysosomes, Lyso-Gb3, being more water-soluble due to the absence of the fatty acid tail, can be found at elevated levels in plasma, urine, and tissues. pnas.orgplos.orgkjpp.netbham.ac.uk This makes Lyso-Gb3 a more accessible and often more sensitive biomarker for Fabry disease compared to Gb3, particularly in female heterozygotes who may present with normal or near-normal α-Gal A enzyme activity. archimedlife.commdpi.combham.ac.ukresearchgate.netnih.gov

Biosynthetic and Catabolic Pathways of Lyso-Gb3

The primary pathway leading to Lyso-Gb3 accumulation in Fabry disease is the impaired catabolism of Gb3 due to deficient α-Gal A activity. Gb3 is synthesized through a series of glycosylation steps. The catabolism of Gb3 typically involves the removal of the terminal alpha-galactosyl residue by α-Gal A, followed by further degradation by other lysosomal enzymes. In Fabry disease, this initial step is blocked or severely impaired.

While the main source of accumulated Lyso-Gb3 is the deacylation of stored Gb3, it has also been suggested that Lyso-Gb3 might be synthesized de novo from sphingoid bases through sequential glycosylation. pnas.org However, the relative contribution of these two pathways to the elevated Lyso-Gb3 levels in Fabry disease is still under investigation. pnas.orgnih.gov

The degradation of Lyso-Gb3 itself can also be carried out by α-Gal A, resulting in the formation of lactosylsphingosine (B51368). pnas.org However, studies have shown that the degradation of pure Lyso-Gb3 by recombinant α-Gal A preparations in vitro is significantly less efficient compared to Gb3 degradation. pnas.org

Historical Perspectives on Lyso-Gb3 Research Significance

Historically, research in Fabry disease primarily focused on the accumulation of Gb3 as the main driver of pathology. However, the lack of a direct correlation between Gb3 levels and disease severity in all patients, coupled with the observation that enzyme replacement therapy (ERT) clearing Gb3 from endothelium did not fully reverse all clinical symptoms, suggested the involvement of additional factors. pnas.orgnih.gov

The identification and quantification of markedly elevated Lyso-Gb3 in the plasma of Fabry patients in the early 2000s marked a significant shift in research focus. pnas.org This discovery provided a potential explanation for the observed discrepancies and pointed towards Lyso-Gb3 as a potential key player in disease pathogenesis. pnas.orgnih.gov Early research demonstrated that Lyso-Gb3, at concentrations found in symptomatic patients, could promote further Gb3 storage and induce proliferation of smooth muscle cells in vitro, suggesting a direct role in the vascular pathology characteristic of Fabry disease. pnas.org

Since its identification as a prominent accumulating metabolite, Lyso-Gb3 has become an important biomarker for Fabry disease diagnosis and monitoring. archimedlife.combham.ac.ukkrcp-ksn.org Its utility is particularly notable in diagnosing female heterozygotes, where α-Gal A activity measurements can be unreliable due to random X-chromosome inactivation. mdpi.comresearchgate.netnih.gov Furthermore, research into the biological effects of Lyso-Gb3 has revealed its potential involvement in various aspects of Fabry pathology, including neuropathic pain, podocyte injury, renal fibrosis, and endothelial dysfunction, highlighting its significance beyond just a marker of substrate accumulation. nih.govoup.complos.orgkjpp.netoaepublish.com

Data Tables

While complex interactive tables cannot be generated, key data points from the search results can be presented in a structured format.

Table 1: Comparison of Lyso-Gb3 and Gb3 in Fabry Disease

| Feature | Globotriaosylceramide (Gb3) | Globotriaosylsphingosine (Lyso-Gb3) |

| Structure | Glycosphingolipid (Ceramide + Trisaccharide) | Deacylated Glycosphingolipid (Sphingosine + Trisaccharide) |

| Accumulation Site | Primarily lysosomal | Lysosomal, but also significantly elevated in plasma and urine |

| Relative Increase in Fabry Plasma | Elevated | Markedly elevated (often >10x higher than Gb3 increase) pnas.org |

| Solubility | Less water-soluble | More water-soluble |

| Role in Pathogenesis | Historically considered primary, but correlation with severity variable pnas.orgnih.gov | Increasingly recognized as a direct contributor to pathology pnas.orgnih.govoup.com |

| Biomarker Utility | Used for diagnosis and monitoring, but limitations exist nih.govbham.ac.uk | Valuable for diagnosis and monitoring, especially in females archimedlife.commdpi.combham.ac.ukresearchgate.netnih.gov |

Detailed Research Findings

Research has elucidated various effects of Lyso-Gb3 at the cellular and molecular levels:

Vascular Remodeling: Lyso-Gb3 has been shown to promote the proliferation of smooth muscle cells in vitro at concentrations similar to those found in symptomatic Fabry patients. pnas.org This suggests a potential role in the vascular smooth muscle hypertrophy observed in Fabry disease. pnas.org

Neuropathic Pain: Studies in mice have demonstrated that administration of Lyso-Gb3 can cause mechanical allodynia, a type of neuropathic pain. nih.gov In vitro studies on sensory neurons have shown that Lyso-Gb3 can increase intracellular calcium levels and enhance voltage-dependent calcium currents, suggesting a direct mechanism for its contribution to Fabry-associated pain. nih.gov

Endothelial Dysfunction: Lyso-Gb3 has been implicated in endothelial dysfunction, a key feature of Fabry disease vascular pathology. kjpp.netuniversiteitleiden.nl It has been shown to inhibit endothelial nitric oxide synthase (eNOS) activity, which is crucial for vasodilation. universiteitleiden.nl Lyso-Gb3 may also induce endothelial necroptosis via autophagy-dependent pathways. kjpp.net

Renal Pathology: Lyso-Gb3 contributes to kidney damage in Fabry disease, affecting podocytes and potentially leading to renal fibrosis. oup.complos.org

Cellular Pathway Alterations: Exposure to Lyso-Gb3 can affect various cellular pathways, including those involved in protein synthesis, folding, translation, pre-mRNA processing, and protein ubiquitination. oup.comoaepublish.com This suggests that Lyso-Gb3 may exert toxicity by disrupting fundamental cellular processes. oup.com

Interaction with Chaperone Proteins: Lyso-Gb3 has been shown to interact with chaperone proteins, including HSP90, HSP60, and the TRiC complex, which are involved in protein folding. oup.com This interaction could contribute to the protein folding defects observed in Fabry disease. oup.com

Gut Microbiota Modulation: Recent research suggests that Lyso-Gb3 can modulate the gut microbiota, affecting biofilm formation and the production of short-chain fatty acids like butyrate (B1204436). researchgate.net Alterations in gut microbiota have been linked to gastrointestinal, kidney, and heart issues, potentially contributing to Fabry symptoms. researchgate.net

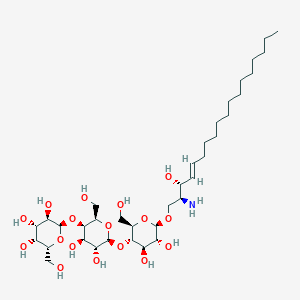

Structure

2D Structure

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126550-86-5 | |

| Record name | Globotriaosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of Lyso Gb3 Pathogenicity

Cellular Homeostasis Perturbations Induced by Lyso-Gb3

Lyso-Gb3 accumulation disrupts the delicate balance of cellular homeostasis by interfering with key cellular machinery responsible for protein quality control and synthesis.

Protein Ubiquitination and Proteasomal Degradation Dysregulation

Exposure to Lyso-Gb3 has been shown to affect protein ubiquitination pathways, which are crucial for marking proteins for proteasomal degradation nih.govoaepublish.comoup.com. Studies in neuronal cells exposed to Lyso-Gb3 demonstrated a specific increase in protein ubiquitination at both low (20 ng/mL) and high (200 ng/mL) concentrations, mimicking serum levels in mild and classical Fabry disease, respectively nih.govoup.comresearchgate.netnih.gov. Proteins involved in the ubiquitination process itself, such as ubiquitin-like modifier-activating enzyme 1 (UBA1) and ubiquitin-conjugating enzymes E2 N and E2 D3 (UBE2N and UBE2D3), showed increased ubiquitination upon Lyso-Gb3 exposure nih.govresearchgate.net. Furthermore, components of the proteasome, including proteasome 20S core subunit alpha type-2 (PSMA2) and 26S proteasome non-ATPase regulatory subunit 1 (PSMD1), were found to bind to Lyso-Gb3 nih.govresearchgate.net. This suggests that Lyso-Gb3 not only impacts the enzymes responsible for ubiquitination but may also directly interact with the proteasome, potentially affecting its function and the targeted degradation of ubiquitinated proteins nih.gov. Proteomic analyses have identified chaperone/heat shock proteins, cytoskeletal proteins, and synthesis/translation proteins among the most ubiquitinated proteins in the presence of Lyso-Gb3 nih.govresearchgate.netnih.gov.

Translational Machinery Impairment and Ribosomal Dysfunction

Lyso-Gb3 exposure affects pathways involved in protein translation nih.govoup.comresearchgate.netnih.gov. At lower concentrations (20 ng/mL), pathways related to protein synthesis (p70S6K signaling) and translation (EIF2 signaling, which mediates tRNA binding to the ribosome) were identified as being affected nih.govoup.com. This suggests that Lyso-Gb3 can interfere with the intricate process of protein synthesis at multiple levels of the translational machinery.

Protein Folding and Chaperone System Disruption (e.g., HSP90, HSP60, TRiC Complex)

Lyso-Gb3 has a direct impact on protein folding and the function of chaperone systems nih.govoup.comresearchgate.netnih.gov. Proteins that directly bind to immobilized Lyso-Gb3 include key chaperones such as HSP90, HSP60, and components of the TRiC complex (TCP1, CCT4, and CCT6A) nih.govoup.comresearchgate.netnih.gov. Disruption of these chaperone systems can impair proper protein folding, leading to an accumulation of misfolded proteins nih.govscnu.edu.cn. Both key components of the HSP90 chaperone class were found to bind Lyso-Gb3 and exhibit increased ubiquitination, indicating a direct interaction and subsequent targeting for degradation researchgate.net. While only some components of the TRiC complex directly bound Lyso-Gb3, other components were ubiquitinated, suggesting that Lyso-Gb3 likely disrupts the entire complex through its interaction with specific subunits researchgate.net. Upregulation of certain TRiC complex components (HSP90AA1, CCT3, and CCT4) was observed specifically at higher Lyso-Gb3 concentrations (200 ng/mL), further supporting the dose-dependent impact of Lyso-Gb3 on chaperone systems researchgate.net.

Data from studies investigating the interaction of Lyso-Gb3 with chaperone proteins are summarized in the table below:

| Chaperone/Complex | Direct Binding to Lyso-Gb3 | Increased Ubiquitination with Lyso-Gb3 Exposure | Notes |

| HSP90 | Yes nih.govoup.comresearchgate.netnih.gov | Yes researchgate.net | Key components bound and ubiquitinated. researchgate.net |

| HSP60 | Yes nih.govoup.comresearchgate.netnih.gov | Not explicitly stated for all components | Component of Hsp60 mentioned. researchgate.net |

| TRiC Complex | Yes (subunits TCP1, CCT4, CCT6A) nih.govresearchgate.net | Yes (other components) researchgate.net | Likely disrupts the entire complex. researchgate.net |

Endoplasmic Reticulum Stress and Unfolded Protein Response Activation

Lyso-Gb3 accumulation can contribute to endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) nih.govoaepublish.comresearchgate.netresearchgate.net. While the accumulation of the mutated α-Gal A enzyme itself can induce ER stress and UPR, the presence of accumulated glycolipids like Lyso-Gb3 may exacerbate this stress oaepublish.comresearchgate.netresearchgate.net. The UPR is a cellular signaling network activated in response to an accumulation of misfolded proteins in the ER, aiming to restore ER homeostasis oaepublish.comresearchgate.net. However, chronic or excessive ER stress can lead to the activation of inflammatory pathways and apoptosis oaepublish.comresearchgate.netresearchgate.net. The role of ER stress and UPR in Fabry disease suggests that the pathology may involve not only a storage component but also a "gain of function" aspect due to ER retention of the mutant protein and stress induced by accumulated glycolipids oaepublish.com.

Intercellular Signaling Network Modulation

Beyond intracellular disruptions, Lyso-Gb3 also modulates intercellular signaling networks, contributing to the broader pathology observed in affected tissues. Lyso-Gb3 has been shown to affect cell signaling pathways nih.govresearchgate.netnih.gov. Specifically, Lyso-Gb3 activates the Notch1 signaling pathway in podocytes, which are critical cells in the kidney glomeruli nih.govmdpi.comresearchgate.netoup.com. Activation of Notch1 by Lyso-Gb3 leads to the activation of NFκB and the transcription of pro-inflammatory and extracellular matrix (ECM) genes researchgate.netoup.com. This suggests a mechanism by which Lyso-Gb3 contributes to inflammation and fibrosis in the kidney mdpi.comresearchgate.netoup.com. The Notch1 signaling pathway is involved in various aspects of energy metabolism, and its dysregulation by Lyso-Gb3 could also impair mitochondrial metabolism nih.govmdpi.com.

Lyso-Gb3's influence on signaling pathways is summarized below:

| Signaling Pathway Affected | Effect of Lyso-Gb3 | Downstream Consequences | Affected Cell Types |

| Notch1 | Activation nih.govmdpi.comresearchgate.netoup.com | NFκB activation, transcription of pro-inflammatory and ECM genes researchgate.netoup.com, potential impairment of mitochondrial metabolism nih.govmdpi.com | Podocytes nih.govresearchgate.netoup.com |

| p70S6K | Affected (low dose) nih.govoup.com | Regulates transcription (protein synthesis) nih.govoup.com | Neuronal cells nih.gov |

| EIF2 | Affected (low dose) nih.govoup.com | Mediates tRNA binding to ribosome (translation) nih.govoup.com | Neuronal cells nih.gov |

| NFκB | Activation (downstream of Notch1) researchgate.netoup.com | Release of chemokines researchgate.net | Podocytes researchgate.netoup.com |

Signal Transduction Pathway Interference

Lyso-Gb3 has been shown to affect various cellular signaling pathways. Proteomic analyses indicate that cellular systems impacted by Lyso-Gb3 include cell signaling, particularly protein ubiquitination and protein translation. researchgate.netnih.govoup.comnih.govresearchgate.net At lower concentrations, Lyso-Gb3 exposure primarily affects pathways involved in protein synthesis, folding, and translation, such as p70S6K signaling and EIF2 signaling. nih.gov Higher concentrations of Lyso-Gb3 can also affect pre-mRNA processing and protein ubiquitination pathways. nih.gov Studies in human podocytes have demonstrated that Lyso-Gb3 activates the Notch1 signaling pathway, a mediator of podocyte injury. nih.govoup.comoup.comnih.govresearchgate.net This activation leads to increased levels of active Notch1 and its transcriptional target HES1. nih.govoup.comnih.govresearchgate.net Inhibition of Notch1 signaling, either through siRNA or a γ-secretase inhibitor, prevents the upregulation of HES1 in response to Lyso-Gb3. nih.govoup.comnih.govresearchgate.net Lyso-Gb3-induced activation of Notch1 also leads to the activation of nuclear factor kappa B (NFκB), contributing to inflammatory responses in podocytes. oup.comoup.comnih.govresearchgate.net

Ion Channel Expression and Function Regulation (e.g., KCa3.1)

Lyso-Gb3 has been shown to regulate the expression and function of ion channels, notably the intermediate-conductance calcium-activated potassium channel (KCa3.1). medchemexpress.comnih.govnih.govfrontiersin.org Lyso-Gb3 downregulates KCa3.1 channel expression, which contributes to inhibited collagen synthesis in fibroblasts. medchemexpress.comnih.gov This downregulation occurs through an increase in intracellular cAMP, which inhibits ERK 1/2 phosphorylation via the PKA pathway, thereby reducing KCa3.1 channel synthesis. nih.govosti.gov Additionally, Lyso-Gb3 controls KCa3.1 surface expression by affecting PI3KC2β-mediated PI(3)P production. nih.govosti.gov Impaired KCa3.1 gene expression and function have been observed in fibroblasts from male Fabry patients. nih.govfrontiersin.org The action of Gb3 and Lyso-Gb3 on KCa3.1 also involves the endocytosis and lysosomal degradation of the channel via a clathrin-dependent process, which is considered a crucial event in endothelial dysfunction. nih.govresearchgate.net

Receptor-Ligand Interactions

Lyso-Gb3 can interact directly with cellular proteins. Studies using immobilized lyso-lipids incubated with neuronal cellular extracts identified chaperones, including HSP90, HSP60, and the TRiC complex, as proteins that specifically bound to Lyso-Gb3. researchgate.netoup.comnih.govresearchgate.net This suggests that Lyso-Gb3 exposure affects pathways involved in protein translation and folding. researchgate.netoup.comnih.govresearchgate.net Lyso-Gb3 has also been shown to activate the Notch1 receptor in human podocytes, acting as a ligand or inducer of its activation pathway. nih.govoup.comoup.comnih.govresearchgate.net This interaction leads to downstream signaling events contributing to inflammation and fibrosis. oup.comoup.comnih.govresearchgate.net

Organelle-Specific Dysfunctions

The accumulation of Lyso-Gb3 leads to dysfunctions in various cellular organelles, including lysosomes, mitochondria, and the proteasomal system.

Organelle-Specific Dysfunctions

Lysosomal Function Aberrations

As a lysosphingolipid that accumulates due to deficient lysosomal enzyme activity, Lyso-Gb3 is directly involved in lysosomal dysfunction in Fabry disease. researchgate.netnih.govvisualdx.commdpi.comresearchgate.net The accumulation of Gb3 and Lyso-Gb3 within lysosomes leads to characteristic lysosomal lamelliform inclusions and interferes with normal lysosome functions. visualdx.commdpi.comresearchgate.netoaepublish.com This engulfment and interference with lysosomal function can lead to the dysregulation of physiological processes such as autophagy. oaepublish.commdpi.com Lysosomal dysfunction caused by Gb3 accumulation has been reported to compromise cell signaling pathways. nih.govnih.govresearchgate.net

Mitochondrial Metabolism and Energy Production Alterations (e.g., TCA cycle)

Mitochondrial dysfunction is a significant consequence of Lyso-Gb3 accumulation. nih.govmdpi.comresearchgate.netresearchgate.netkrcp-ksn.orgh-brs.de Lyso-Gb3 accumulation can impair mitochondrial energy metabolism by interfering with the autophagy-lysosomal pathway, including the dysregulation of mTOR signaling. mdpi.comresearchgate.net Inhibition of mTOR signaling in Fabry disease is linked to reduced mitochondrial efficiency and diminished ATP production. researchgate.net Studies in renal tubular epithelial cells from male Fabry patients have documented disturbed mitochondrial structure, metabolism, and turnover. mdpi.comresearchgate.neth-brs.de Elevated mitochondrial oxidative phosphorylation and accumulation of tricarboxylic acid (TCA) cycle intermediates have also been observed, potentially representing a compensatory mechanism for increased energy demands. researchgate.neth-brs.de Specifically, high intracellular concentrations of alpha-ketoglutarate, succinate, and citrate, key TCA cycle intermediates, have been detected in Fabry patient cells, suggesting altered mitochondrial substrate usage. researchgate.neth-brs.de The accumulation of Gb3 is also related to an increase in reactive oxygen species (ROS), which may affect metabolic imbalance and mitochondrial dysfunction linked to the TCA cycle. krcp-ksn.org

Proteasomal System Perturbations

Lyso-Gb3 exposure has been shown to perturb the proteasomal system, particularly affecting protein ubiquitination and protein translation. researchgate.netnih.govoup.comnih.govresearchgate.net Proteomic analyses have revealed that Lyso-Gb3 affects cellular systems involved in protein ubiquitination and translation. researchgate.netnih.govoup.comnih.govresearchgate.net Increased protein ubiquitination has been demonstrated upon exposure to Lyso-Gb3. researchgate.netnih.govoup.comnih.govresearchgate.net The most ubiquitinated proteins observed include chaperone/heat shock proteins, cytoskeletal proteins, and synthesis/translation proteins. researchgate.netnih.govoup.comnih.govresearchgate.net This indicates that Lyso-Gb3 exposure affects pathways involved in protein translation and folding, and this response is observed as increased ubiquitination. researchgate.netoup.comnih.govresearchgate.net High Lyso-Gb3 levels may directly disrupt the chaperone system and the cytosol in the ER, increasing ubiquitination. oaepublish.com

Inflammatory and Immunological Responses Mediated by Lyso Gb3

Cytokine and Growth Factor Induction

Accumulation of Lysogb3 and its precursor Gb3 has been shown to stimulate inflammatory processes and the release of various pro-inflammatory and fibrotic cytokines and growth factors. These include Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNFα), and Transforming Growth Factor beta 1 (TGFβ1). Current time information in PF.nih.govresearchgate.netuni.luguidetopharmacology.org

TGFβ1: In vitro studies exposing human podocytes to increasing concentrations of Lysogb3 have demonstrated the release of TGFβ, a potent activator of collagen and fibronectin synthesis that promotes extracellular matrix production and tissue fibrosis. Current time information in PF.nih.govuni-freiburg.denih.gov

IL-1β and TNFα: Lysogb3 and Gb3 accumulation can activate the innate immune response, leading to an excessive secretion of cytokines such as IL-1β and TNFα. nih.govguidetopharmacology.org The activation of the Toll-like receptor 4 (TLR4) signaling pathway by glycolipids like Lysogb3 is linked to the subsequent activation of NF-κB, which triggers the production of pro-inflammatory cytokines. Current time information in PF.nih.govguidetopharmacology.orgsciforum.netnih.govnih.gov

While Vascular Endothelial Growth Factor A (VEGF-A) is mentioned in the context of urinary proteomics in Fabry nephropathy, a direct induction specifically by Lysogb3 is not clearly established in the provided information. Current time information in PF.

Immune Cell Activation and Infiltration Mechanisms

The accumulation of Lysogb3 and Gb3 acts as a damage signal that activates the innate immune response, particularly involving leukocytes. nih.govguidetopharmacology.org This activation leads to the infiltration and activation of various immune cells, including monocytes, macrophages, and dendritic cells. nih.govguidetopharmacology.orgacrobiosystems.com These activated cells exhibit increased expression of surface adhesion molecules. Current time information in PF.nih.govacrobiosystems.com

The TLR4 signaling pathway plays a significant role in initiating this immune cell activation and infiltration. nih.govguidetopharmacology.orgnih.gov Upregulation of adhesion molecules on the surface of leukocytes and endothelial cells, such as vascular cell adhesion molecule 1 (VCAM1), intercellular adhesion molecule 1 (ICAM1), platelet and endothelial cell adhesion molecule 1 (PECAM1), and complement receptor 3 (CR3), facilitates the excessive recruitment of immune cells into tissues, exacerbating disease pathology. acrobiosystems.comneuromics.comidrblab.net

Complement System Modulation

Accumulation of Gb3 and Lysogb3 triggers immune dysregulation and activation of the complement system. acrobiosystems.comidrblab.netuni.lu Elevated levels of complement components, specifically C3a and C5a, as well as their precursor C3, are observed in the plasma, serum, and tissues of patients. guidetopharmacology.orgacrobiosystems.comidrblab.netuni.lu This activation of the complement cascade contributes to the exacerbation of disease pathology. acrobiosystems.comidrblab.net Some evidence suggests that complement activation leading to C3a and C5a production may be Gb3-dependent but Lysogb3-independent. acrobiosystems.com

Oxidative Stress Induction

Lysogb3 and Gb3 accumulation are implicated in the induction of oxidative stress. Current time information in PF.uni-freiburg.deneuromics.cominvivochem.cnnih.govfrontiersin.org This process involves an increase in the production of reactive oxygen species (ROS). guidetopharmacology.orgneuromics.comnih.gov Oxidative stress contributes to cellular dysfunction and is associated with the inflammatory cascades observed. Current time information in PF.guidetopharmacology.orgneuromics.comnih.gov

Macrophage Polarization Dynamics

While the activation and infiltration of macrophages are noted in response to Lysogb3 and Gb3 accumulation nih.govguidetopharmacology.orgguidetopharmacology.orgacrobiosystems.cominvivochem.cn, detailed information specifically on how Lysogb3 influences macrophage polarization dynamics (e.g., differentiation into M1 or M2 phenotypes) is limited in the provided search results. One study mentions increased infiltration of CD68+ CD163+ macrophage subsets acrobiosystems.com, with CD163 typically associated with M2 macrophages, but the mechanisms and dynamics of this polarization are not elaborated upon.

Disruption of Gut Microbiota Homeostasis

Clinically relevant concentrations of Lysogb3 have been shown to disrupt the homeostasis of the gut microbiota. mdpi.comuniprot.orgbohrium.comresearchgate.net Lysogb3 influences the formation of biofilms by enteric bacteria, promoting the growth of Bacteroides fragilis. mdpi.comuniprot.orgbohrium.comresearchgate.net Furthermore, Lysogb3 alters the composition of complex gut bacterial communities. It leads to a reduction in bacteria typically associated with a healthy gut microbiota, including Bifidobacterium, Akkermansia, Lactobacillus, and bacteria that produce butyrate (B1204436) (such as Blautia coccoides-Eubacterium rectale and Clostridium leptum). mdpi.comuniprot.orgbohrium.comresearchgate.net This disruption is also associated with a decrease in butyrate production. mdpi.comuniprot.orgbohrium.comresearchgate.net

Genetic Determinants and Phenotypic Correlates of Lyso Gb3 Accumulation

GLA Gene Mutation Impact on Lyso-Gb3 Levels

Mutations in the GLA gene lead to reduced or absent α-Gal A enzyme activity, causing the accumulation of its substrates, including Lyso-Gb3 mdpi.com. The type of GLA mutation has a notable impact on the extent of Lyso-Gb3 elevation. Studies have shown that males with severe mutations, such as frame-shift and nonsense mutations, tend to have significantly higher Lyso-Gb3 levels compared to males with missense mutations ucl.ac.uknih.govresearchgate.net. For instance, one study reported median Lyso-Gb3 levels of 84 ng/ml (interquartile range [IQR]: 72-109) in males with frame-shift and nonsense mutations, versus 41 ng/ml (IQR: 37-52) in males with missense mutations (P=0.002) ucl.ac.uknih.govresearchgate.net. This suggests a correlation between the severity of the genetic defect and the degree of Lyso-Gb3 accumulation.

Genotype-Phenotype Correlation in Lyso-Gb3 Accumulation

A strong correlation exists between GLA genotype, clinical phenotype, and Lyso-Gb3 levels, particularly in males ucl.ac.uknih.govresearchgate.net. Patients with the classic Fabry phenotype, typically associated with little to no residual α-Gal A activity, exhibit significantly higher Lyso-Gb3 levels compared to those with later-onset phenotypes who retain some enzyme activity, and healthy controls ucl.ac.uknih.govarchimedlife.com. In males, serum Lyso-Gb3 levels were found to be significantly higher in those with the classic phenotype (median: 52 ng/ml, IQR: 40-83) compared to those with the later-onset phenotype (median: 9.5 ng/ml, IQR: 4.5-20) and controls (median: 0.47 ng/ml, IQR: 0.41-0.61) (P<0.001) ucl.ac.uknih.govarchimedlife.com. This indicates that Lyso-Gb3 levels can serve as a biochemical marker reflecting the clinical severity associated with different GLA genotypes in males ucl.ac.uknih.gov.

Here is a table summarizing Lyso-Gb3 levels in males based on phenotype:

| Group | Median Serum Lyso-Gb3 (ng/ml) | Interquartile Range (ng/ml) | P-value (vs. Classic) | P-value (vs. Later-Onset) |

| Classic Phenotype | 52 | 40-83 | - | <0.001 |

| Later-Onset Phenotype | 9.5 | 4.5-20 | <0.001 | - |

| Controls | 0.47 | 0.41-0.61 | <0.001 | <0.001 |

*Data derived from references ucl.ac.uknih.govarchimedlife.com.

Gender-Specific Differences in Lyso-Gb3 Accumulation Patterns

Significant gender-specific differences are observed in Lyso-Gb3 accumulation patterns due to the X-linked inheritance of Fabry disease and the phenomenon of X-chromosome inactivation in females pnas.orgscielo.brnih.govresearchgate.netmdpi.commdpi.comresearchgate.netoup.comscielo.br. While hemizygous males typically have severely deficient α-Gal A activity and consistently elevated Lyso-Gb3 levels, heterozygous females exhibit a wide spectrum of enzyme activity and Lyso-Gb3 levels ranging from normal to highly elevated nih.govresearchgate.netmdpi.comresearchgate.net.

In studies comparing Lyso-Gb3 levels between males and females with Fabry disease, males consistently show higher levels than females with the same phenotype fabrydiseasenews.comucl.ac.ukarchimedlife.comresearchgate.net. For instance, in the classic phenotype, median serum Lyso-Gb3 levels were 52 ng/ml in males compared to 9.9 ng/ml in females (P<0.001) ucl.ac.uknih.govarchimedlife.com. In the later-onset phenotype, median levels were 9.5 ng/ml in males and 4.9 ng/ml in females (P<0.001) ucl.ac.uknih.govarchimedlife.com.

Here is a table comparing Lyso-Gb3 levels between males and females based on phenotype:

| Group | Sex | Median Serum Lyso-Gb3 (ng/ml) | Interquartile Range (ng/ml) | P-value (vs. Controls) |

| Classic Phenotype | Males | 52 | 40-83 | <0.001 |

| Classic Phenotype | Females | 9.9 | 7.9-14 | <0.001 |

| Later-Onset Phenotype | Males | 9.5 | 4.5-20 | <0.001 |

| Later-Onset Phenotype | Females | 4.9 | 1.6-4.9 | <0.001 |

| Controls | Males | 0.47 | 0.41-0.61 | - |

| Controls | Females | 0.41 | 0.33-0.48 | - |

*Data derived from references ucl.ac.uknih.govarchimedlife.com.

Notably, a significant proportion of female patients with pathogenic GLA mutations may have Lyso-Gb3 levels within the normal range, which can pose diagnostic challenges nih.govresearchgate.netmdpi.com. One study reported that 42.4% of females with Fabry disease had normal blood Lyso-Gb3 values, with differences observed between those with classic versus late-onset variants mdpi.com. This highlights the necessity of genetic testing for a definitive diagnosis in females, as enzyme activity and Lyso-Gb3 levels alone may not be sufficient nih.govmdpi.com.

Advanced Analytical Methodologies for Lyso Gb3 Research

Liquid Chromatography-Mass Spectrometry Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern Lyso-Gb3 analysis. This hyphenated technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. Various LC-MS approaches have been successfully applied to the quantification of Lyso-Gb3 and its analogues in different biological matrices. springernature.complos.orgnih.govacs.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is widely employed for the rapid and sensitive quantification of Lyso-Gb3 in biological samples such as plasma and dried blood spots (DBS). mdpi.comnih.govnih.govresearchgate.netunibo.it This technique utilizes smaller particles and higher flow rates in the LC separation, leading to faster analysis times and improved chromatographic resolution compared to traditional HPLC-MS/MS. mdpi.com

A rapid and simple UHPLC-MS/MS method for plasma Lyso-Gb3 quantification has been developed and validated. mdpi.comnih.govresearchgate.net This method typically involves a short chromatographic run time, for instance, a 3-minute linear binary gradient on a C18 column. mdpi.com Mobile phases often consist of aqueous and organic solvents acidified with formic acid. mdpi.com Detection is commonly performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. mdpi.comnih.govresearchgate.net

Method validation studies for UHPLC-MS/MS Lyso-Gb3 assays have demonstrated excellent performance characteristics. A method validation reported a calibration range of 0.25–100 ng/mL with intra-assay and inter-assay accuracy and precision (CV%) of less than 10%. mdpi.comnih.govresearchgate.net The lower limit of quantification (LLOQ) can be as low as 0.25 ng/mL, allowing for accurate measurement of low Lyso-Gb3 concentrations. mdpi.comresearchgate.net

UHPLC-MS/MS methods have been successfully applied to analyze Lyso-Gb3 levels in samples from Fabry disease patients and healthy controls. mdpi.comnih.govnih.govresearchgate.net Studies have shown significantly higher plasma Lyso-Gb3 concentrations in both male and female Fabry disease patients compared to healthy subjects. mdpi.comnih.govresearchgate.net For instance, an optimal plasma Lyso-Gb3 cut-off value of 0.6 ng/mL between Fabry disease patients and healthy controls was determined using a UHPLC-MS/MS method, exhibiting high sensitivity (97.1%) and specificity (100%). mdpi.comnih.govresearchgate.net

UHPLC-MS/MS has also been validated for Lyso-Gb3 analysis in dried blood spots, demonstrating comparable results between capillary and venous blood samples and showing no significant hematocrit effect within a certain range. nih.govunibo.it

Nano-Liquid Chromatography-Mass Spectrometry (nano-LC-MS/MS)

Nano-Liquid Chromatography-Mass Spectrometry (nano-LC-MS/MS) represents an advancement offering increased sensitivity and requiring smaller sample volumes compared to conventional LC-MS/MS techniques. plos.orgnih.govnih.gov This is particularly advantageous when sample availability is limited or when analyzing compounds present at very low concentrations, such as Lyso-Gb3 and its analogues in certain individuals. plos.orgnih.gov

The application of nano-LC-MS/MS for the quantification of Lyso-Gb3 and its analogues in plasma has been introduced as a highly sensitive method. plos.orgnih.govnih.gov This approach allows for the successful determination of Lyso-Gb3 concentrations even in patients where levels might be extremely low or below the detection limits of less sensitive methods. plos.orgnih.gov

Validation of nano-LC-MS/MS for Lyso-Gb3 quantification has shown high accuracy, reproducibility, and sensitivity. plos.orgnih.gov Stability tests have indicated that Lyso-Gb3 is stable in plasma under various storage conditions, including freeze/thaw cycles, and at different temperatures for specified durations. plos.orgnih.gov

Nano-LC-MS/MS has been utilized to measure plasma concentrations of Lyso-Gb3 and its analogues in cohorts including healthy subjects, individuals with functional variants, and Fabry disease patients with different phenotypes. plos.orgnih.govnih.gov These studies have revealed statistically higher mean Lyso-Gb3 concentrations in Fabry patient subgroups compared to functional variants and healthy subjects, with particularly high levels observed in classic Fabry males. plos.orgnih.gov The technique has also been instrumental in identifying and quantifying Lyso-Gb3-related analogues, which serve as additional biomarkers for Fabry disease. plos.orgnih.govacs.org

Multiple Reaction Monitoring Mass Spectrometry (MRM/MS)

Multiple Reaction Monitoring Mass Spectrometry (MRM/MS), often implemented on triple quadrupole mass spectrometers, is a highly selective and sensitive detection mode widely used for targeted quantification of specific analytes like Lyso-Gb3. mdpi.comscilit.compibb.ac.cnmdpi.comnih.gov In MRM, the mass spectrometer is programmed to monitor specific precursor ions and their characteristic fragment ions, significantly reducing interference from other compounds in the sample matrix. mdpi.commdpi.comnih.gov

MRM/MS is a core component of many LC-MS/MS methods developed for Lyso-Gb3 analysis in biological fluids such as plasma, serum, and blood. mdpi.comscilit.compibb.ac.cnmdpi.com The selection of appropriate precursor-to-product ion transitions is critical for the specificity and sensitivity of the MRM method. For Lyso-Gb3, commonly monitored transition pairs include m/z 786.46 > 282.27 and m/z 786.8 > 268.3. mdpi.comscilit.commdpi.com Internal standards, such as Lyso-Gb3-D7 or N-glycinated lyso-ceramide trihexoside, are typically used to improve the accuracy and reproducibility of the quantification by compensating for matrix effects and variations in ionization efficiency. mdpi.comscilit.commdpi.com

MRM/MS methods have been developed and validated for the simultaneous identification and quantification of Lyso-Gb3 and other related glycosphingolipids like Gb3. scilit.commdpi.com These methods involve optimized extraction procedures and chromatographic separation conditions to achieve efficient analysis. scilit.commdpi.com

The reliability and effectiveness of LC-MRM/MS for direct measurements of Lyso-Gb3 in serum and blood for the diagnosis of Fabry disease have been demonstrated. scilit.commdpi.com This targeted approach provides a valuable tool for clinical diagnostics. scilit.commdpi.com

Electrospray Ionization Liquid Chromatography Tandem Mass Spectrometry

Electrospray Ionization Liquid Chromatography Tandem Mass Spectrometry (ESI LC-MS/MS) is a fundamental technique widely applied for the quantitative analysis of Lyso-Gb3. labmedica.comspringernature.comresearchgate.netresearchgate.net ESI is a soft ionization technique that is particularly suitable for polar and thermolabile compounds like glycosphingolipids, producing primarily protonated or deprotonated molecular ions. springernature.com Coupled with tandem mass spectrometry (MS/MS), which involves fragmentation of the precursor ions and analysis of the resulting product ions, ESI LC-MS/MS provides high specificity and sensitivity for targeted analysis. labmedica.comspringernature.comresearchgate.netresearchgate.net

Highly sensitive ESI LC-MS/MS methods have been developed for the determination of Lyso-Gb3 concentrations in various biological matrices, including plasma and dried blood spots. labmedica.comresearchgate.netresearchgate.net These methods often utilize isotope-labeled internal standards and multipoint calibration curves for accurate quantification. springernature.comresearchgate.net

Sample preparation is a critical step in ESI LC-MS/MS analysis of Lyso-Gb3 from biological samples. springernature.comresearchgate.net Following sample preparation, which may involve protein precipitation or solid-phase extraction, samples are separated by liquid chromatography, often using C18 columns for Lyso-Gb3. springernature.com Protonated analytes are typically measured using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in positive electrospray ionization mode. labmedica.comspringernature.com

Validated ESI LC-MS/MS methods for Lyso-Gb3 have shown good accuracy and precision. researchgate.net For example, a method reported intraday and interday biases of less than 8% and 5%, respectively, and intraday and interday CVs of less than 12% and 7%, respectively. researchgate.net The stability of plasma samples containing Lyso-Gb3 under different storage conditions has also been evaluated using ESI LC-MS/MS. researchgate.net

Studies using ESI LC-MS/MS have confirmed elevated Lyso-Gb3 levels in Fabry disease patients compared to healthy controls and have been used to evaluate the response to enzyme replacement therapy. labmedica.comresearchgate.net

Sample Preparation Strategies for Lyso-Gb3 Analysis

Effective sample preparation is crucial for the accurate and reliable quantification of Lyso-Gb3 in complex biological matrices. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances that could affect chromatographic separation or mass spectrometric detection. Various strategies have been employed, with solid-phase extraction being a prominent technique. bham.ac.uknih.govunibo.itnih.gov

Solid-Phase Extraction Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the analysis of Lyso-Gb3 from biological samples such as plasma, serum, urine, and dried blood spots. bham.ac.ukresearchgate.netnih.govunibo.itnih.govnih.gov SPE offers advantages such as cleanup of the sample matrix, concentration of the analyte, and compatibility with various LC-MS/MS methods. bham.ac.ukresearchgate.netnih.gov

Different types of SPE cartridges and protocols have been applied for Lyso-Gb3 extraction. Mixed-mode strong cation exchange (MCX) cartridges are commonly used due to the basic nature of Lyso-Gb3, allowing for its retention while many interfering compounds are washed away. bham.ac.uknih.gov

A typical SPE procedure for Lyso-Gb3 extraction involves conditioning the SPE cartridge, loading the prepared sample (often acidified plasma or urine), washing the cartridge to remove impurities, and eluting Lyso-Gb3 using an appropriate solvent, such as methanol (B129727) or a mixture of organic solvents containing an acidic modifier. bham.ac.uk The eluent is then typically dried and reconstituted in a suitable solvent for LC-MS/MS analysis. bham.ac.uk

Besides SPE, other sample preparation methods for Lyso-Gb3 analysis include protein precipitation, often assisted by specialized cartridges, and liquid-liquid extraction, although SPE is frequently preferred for its cleanup efficiency and compatibility with automated systems. mdpi.comresearchgate.net

Data Tables

Here are examples of data that could be presented in interactive tables, based on the search results:

Table 1: Representative UHPLC-MS/MS Method Validation Data for Plasma Lyso-Gb3 Quantification

| Parameter | Value | Notes | Source |

| Calibration Range | 0.25–100 ng/mL | mdpi.comresearchgate.net | |

| LLOQ | 0.25 ng/mL | Lower Limit of Quantification | mdpi.comresearchgate.net |

| Intra-assay Accuracy | <10% CV | Coefficient of Variation | mdpi.comresearchgate.net |

| Inter-assay Accuracy | <10% CV | Coefficient of Variation | mdpi.comresearchgate.net |

| Intra-assay Precision | <10% CV | Coefficient of Variation | mdpi.comresearchgate.net |

| Inter-assay Precision | <10% CV | Coefficient of Variation | mdpi.comresearchgate.net |

| Plasma Stability (RT) | Stable for 6h | Room Temperature | researchgate.netplos.orgnih.gov |

| Plasma Stability (4°C) | Stable for 48h | Refrigerated | researchgate.net |

| Plasma Stability (-20°C) | Stable for 2 weeks to 20 weeks | Frozen | researchgate.netplos.orgnih.gov |

| Autosampler Stability (4°C) | Stable for 24h | Processed samples in autosampler | researchgate.net |

Table 2: Representative Lyso-Gb3 Concentrations in Plasma by UHPLC-MS/MS

| Study Cohort | Median Lyso-Gb3 Concentration (ng/mL) | Notes | Source |

| Healthy Controls | 0 | p = 0.141 compared to non-relevant polymorphisms | mdpi.comresearchgate.net |

| Individuals with non-relevant GLA polymorphisms | 0 | p = 0.141 compared to healthy controls | mdpi.comresearchgate.net |

| Fabry Disease Patients (Males) | Higher than healthy controls | p < 0.001 compared to healthy subjects | mdpi.comnih.govresearchgate.net |

| Fabry Disease Patients (Females) | Higher than healthy controls | p < 0.001 compared to healthy subjects | mdpi.comnih.govresearchgate.net |

| Optimal Cut-off (FD vs Healthy) | 0.6 ng/mL | Sensitivity: 97.1%, Specificity: 100%, Accuracy (AUC): 0.998 | mdpi.comnih.govresearchgate.net |

Note: Specific concentration values for Fabry patients can vary depending on disease severity, mutation type, and treatment status. The table above presents general findings.

Detailed Research Findings

Research utilizing these advanced analytical methodologies has significantly contributed to the understanding of Lyso-Gb3 as a biomarker. Studies employing UHPLC-MS/MS and nano-LC-MS/MS have confirmed that Lyso-Gb3 is significantly elevated in the plasma of individuals with classic Fabry disease, particularly males. mdpi.comnih.govplos.orgnih.govnih.gov These methods have also allowed for the detection and quantification of Lyso-Gb3 in symptomatic female patients, even those with normal or borderline alpha-Gal A enzyme activity, highlighting the utility of Lyso-Gb3 as a diagnostic marker in this group. labmedica.com

Furthermore, sensitive LC-MS/MS techniques have enabled the identification and measurement of Lyso-Gb3 analogues, providing additional biomarkers for Fabry disease and insights into the disease's biochemical pathways. plos.orgnih.govacs.org Studies have investigated the correlation between Lyso-Gb3 levels and disease severity, as well as the impact of enzyme replacement therapy on Lyso-Gb3 concentrations. bham.ac.ukresearchgate.net While Lyso-Gb3 levels are generally elevated in Fabry patients, variations exist depending on the specific GLA gene mutation and clinical presentation. plos.orgnih.gov Analytical methods with high sensitivity are crucial for detecting elevated Lyso-Gb3 in individuals with milder phenotypes or those undergoing treatment. plos.orgnih.gov

Sample preparation strategies, particularly SPE, have been shown to effectively extract Lyso-Gb3 from complex biological matrices, leading to cleaner extracts and improved analytical performance of downstream LC-MS/MS analysis. bham.ac.ukresearchgate.netnih.gov The development of robust and efficient sample preparation methods is an ongoing area of research aimed at improving the throughput and reliability of Lyso-Gb3 analysis. mdpi.comresearchgate.net

Liquid-Liquid Extraction Methods

Liquid-liquid extraction (LLE) is a sample preparation technique used to isolate analytes from complex biological matrices based on their differential solubility in two immiscible liquid phases. For lyso-Gb3 analysis, LLE has been employed to extract glycolipids from plasma and urine samples prior to chromatographic analysis. mdpi.combham.ac.uk

One described LLE method involves extracting glycolipids from plasma using methanol or a mixture of chloroform, methanol, and formic acid. researchgate.netmdpi.com Another approach for urine samples includes extraction in methanol/chloroform, followed by centrifugation and dilution of the supernatant with chloroform/water to create upper and lower layers. caymanchem.com The upper methanol/water phase is collected, evaporated, and then partitioned with butanol/water. caymanchem.com The upper butanol phase is subsequently collected, evaporated, and redissolved in methanol for analysis. caymanchem.com

While LLE can be effective, some methods may involve harmful solvents. researchgate.net The efficiency of LLE can also be a factor, with some studies indicating low extraction efficiency for certain analytes from biological tissues. msacl.org

Protein Precipitation Protocols

Protein precipitation (PPT) is another common sample preparation technique used to remove interfering proteins from biological samples before analysis. This method is often simpler and faster than LLE or solid-phase extraction (SPE). researchgate.net

For lyso-Gb3 quantification, PPT has been utilized as a sample pre-treatment step. One method describes assisted protein precipitation with methanol using Phree cartridges. researchgate.netsemanticscholar.org This approach has been incorporated into rapid, simple, and sensitive LC-MS/MS methods for plasma lyso-Gb3 quantification. researchgate.netsemanticscholar.org Another protocol involves protein precipitation and glycolipid extraction from EDTA plasma using acetone/methanol. nih.gov

PPT-based methods can offer advantages in terms of speed and simplicity compared to some other extraction techniques. researchgate.net

Internal Standards and Method Validation in Lyso-Gb3 Quantification

The use of internal standards is crucial for accurate and reliable quantification of analytes in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Internal standards help to compensate for variations in sample preparation, matrix effects, and instrument performance. Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, evaluating parameters such as accuracy, precision, sensitivity, and matrix effects. unil.ch

Isotope-Labeled Internal Standards Selection

Isotope-labeled internal standards are considered ideal for lyso-Gb3 quantification because they have chemical properties very similar to the analyte, minimizing variations during sample processing and analysis. researchgate.netnih.gov

Several studies highlight the use of isotope-labeled lyso-Gb3 as an internal standard. Lyso-Gb3-D7 is a commercially available isotope-labeled internal standard that has been successfully used to minimize matrix effects and improve the precision and accuracy of lyso-Gb3 quantification methods. researchgate.netmdpi.com The method developed by Gold and coworkers was among the first to utilize an isotope-labeled internal standard with a chemical structure identical to the analyte, achieving a low detection limit for plasma lyso-Gb3. researchgate.netnih.gov

Besides isotope-labeled lyso-Gb3, other compounds have been explored as internal standards. Glycinated lyso-Gb3 has been synthesized and used as an internal standard, demonstrating physical and chemical properties, such as extraction, stability, and sensitivity, that are almost identical to natural lyso-Gb3. nih.govcaymanchem.com Lactosylsphingosine (B51368), which lacks the terminal galactose of lyso-Gb3 but contains a primary amine, is another commonly used internal standard for lyso-Gb3 analysis. caymanchem.com

Analytical Accuracy, Precision, and Sensitivity Assessment

Method validation for lyso-Gb3 quantification involves assessing analytical accuracy, precision, and sensitivity. These parameters ensure the reliability and robustness of the method.

Accuracy refers to the closeness of a measured value to the true value. Precision refers to the reproducibility of measurements. Sensitivity relates to the lowest concentration of the analyte that can be reliably detected and quantified.

Studies on validated LC-MS/MS methods for lyso-Gb3 quantification report excellent accuracy and precision. For instance, one UHPLC-MS/MS method showed intra-assay and inter-assay accuracy and precision (CV%) of less than 10% across a calibration range of 0.25–100 ng/mL. researchgate.netsemanticscholar.org Another method reported precision (%RSD) between 1.0% and 24.0% and recovery efficiency (%RE) between 9.6% and 10.3%. mdpi.com A nano-LC-MS/MS method demonstrated a very low matrix effect with a CV of 4.2% for measured lyso-Gb3 concentrations, indicating good accuracy and reproducibility. plos.org

The sensitivity of methods is often described by the limit of detection (LOD) and limit of quantification (LOQ). A rapid and simple LC-MS/MS method using LysoGb3-D7 as an internal standard identified a cut-off at 0.6 ng/mL of plasma LysoGb3, allowing discrimination of Fabry disease patients from healthy controls with high sensitivity (97.1%) and specificity (100%). researchgate.netresearchgate.netmdpi.comnih.gov The method developed by Gold achieved a low detection limit of 0.05 pmol/mL for plasma lyso-Gb3. researchgate.netnih.gov Another LC-HRMS method reported an LOQ of 0.56 nM for LysoGb3 in plasma. unil.ch

Data from a UHPLC-MS/MS method validation illustrates typical precision and accuracy results: researchgate.net

| Stability Test | Mean ± SD (ng/mL) (n=3) | Precision (%) | Accuracy (%) |

| 3 h (short stability) | 0.52 ± 0.02 | 3.0 | 4.6 |

| 24 h (autosampler) | 0.52 ± 0.03 | - | - |

Matrix Effect Characterization

Matrix effect refers to the influence of components in the sample matrix (e.g., plasma, urine) on the ionization efficiency of the analyte, which can affect the accuracy of quantification in mass spectrometry. Characterizing and mitigating matrix effects is a crucial part of method validation. unil.ch

Studies have evaluated matrix effects in lyso-Gb3 quantification methods. One method using Lyso-Gb3-D7 as an internal standard reported that this helped to minimize matrix effects. researchgate.netmdpi.com Another study found a matrix factor of 15.7% for lyso-Gb3 at a high quality control level, while no matrix effect was observed at a low quality control level. researchgate.net A nano-LC-MS/MS method specifically evaluated the matrix effect by mixing pooled plasma from Fabry males with plasma samples from healthy subjects, reporting a low matrix effect with a CV of 4.2%. plos.org Recovery studies are often conducted to assess matrix effects, with acceptable recovery rates typically falling within the range of 85–115% with a relative standard deviation below 20%. plos.org

Quantification of Lyso-Gb3 Analogues and Related Lysosphingolipids

Beyond lyso-Gb3, the quantification of its analogues and related lysosphingolipids is also relevant in the context of lysosomal storage disorders. Analytical methods are being developed to simultaneously quantify multiple lysosphingolipids. unil.chplos.org

LC-MS/MS methods have been developed for the multiplex analysis of lysosphingolipids in biological samples like plasma and dried blood spots. unil.chplos.org These methods can quantify lyso-Gb3 along with other lysosphingolipids such as glucosylsphingosine (B128621) (LysoGb1 or GlcSph), lactosylsphingosine, lyso-sulfatide, and various lysosphingomyelins and lysogangliosides (e.g., LysoSM, LysoGM1, LysoGM2). unil.chplos.orgresearchgate.netresearchgate.net

Quantification of lyso-ene-Gb3, an analogue of lyso-Gb3 containing an additional double bond, has also been performed. researchgate.netnih.gov Studies have shown that lyso-ene-Gb3 concentrations can be a significant fraction of total lyso-Gb3. researchgate.netnih.gov The levels of these related lysosphingolipids, in addition to lyso-Gb3, can provide a more comprehensive metabolic profile relevant to the diagnosis and understanding of sphingolipidoses. unil.chplos.org

Data from multiplex LC-HRMS methods demonstrate the ability to quantify multiple lysosphingolipids: unil.ch

| Analyte | LOD (nM) | LOQ (nM) |

| GlcSph/Psychosine | 0.28 | 0.96 |

| LysoGb3 | 0.16 | 0.56 |

| LysoGM1 | 0.09 | 0.30 |

| LysoGM2 | 0.02 | 0.08 |

| LysoSM | 0.3 | 1.00 |

These advancements in analytical methodologies allow for more accurate, sensitive, and comprehensive analysis of lyso-Gb3 and related lysosphingolipids, which is vital for research, diagnosis, and monitoring of Fabry disease and other sphingolipidoses.

Comparative Biochemistry and Metabolomics of Lyso Gb3

Differential Effects of Lyso-Gb3 Versus Globotriaosylceramide (Gb3)

Lyso-Gb3 and Gb3 exhibit notable differences in their biochemical behavior and impact on cellular processes. Unlike Gb3, which is a neutral glycosphingolipid, lyso-Gb3 is a cationic amphiphilic molecule due to the absence of a fatty acid chain, making it more water-soluble metabolomicsworkbench.orguni.lu. This difference in polarity is thought to contribute to its distinct biological activities and its utility as a biomarker.

Studies have indicated that lyso-Gb3 is a more sensitive biomarker for Fabry disease compared to plasma Gb3, particularly in individuals with later-onset forms of the disease and in female patients where Gb3 levels may not be significantly elevated nih.govnih.gov. The plasma concentration of lyso-Gb3 has shown a closer correlation with disease severity than that of plasma Gb3 nih.govnih.govnih.gov.

Beyond its role as a biomarker, lyso-Gb3 appears to have direct pathogenic effects that differ from those of Gb3. At concentrations observed in symptomatic Fabry patients, lyso-Gb3 has been shown to promote the proliferation of smooth muscle cells in vitro, a phenomenon not observed with structurally related lipids like Gb3 or lactosylsphingosine (B51368) metabolomicsworkbench.org. This suggests a potential role for lyso-Gb3 in the vasculopathy associated with Fabry disease metabolomicsworkbench.orgcenmed.com. Furthermore, lyso-Gb3 has been found to inhibit alpha-galactosidase A activity, which could potentially exacerbate the accumulation of Gb3 cenmed.com. Research also indicates that lyso-Gb3 can inhibit NO synthase, an effect that may contribute to the vascular dysfunction seen in Fabry patients cenmed.com.

Cellular studies have revealed differential responses to exposure to lyso-Gb3 and Gb3. In kidney cells, for instance, treatment with lyso-Gb3 or Gb3 resulted in different gene expression patterns, highlighting cell-specific and substrate-specific effects thegoodscentscompany.com. HK-2 cells demonstrated greater sensitivity to lyso-Gb3, while SV40 MES 13 cells were more sensitive to Gb3 thegoodscentscompany.com. Lyso-Gb3 has also been shown to directly affect podocytes and sensitize peripheral nociceptive neurons, contributing to the pain experienced by Fabry patients nih.govnih.govmetabolomicsworkbench.org.

Comparative proteomic analysis of neuronal cells exposed to lyso-Gb3 and glucosylsphingosine (B128621) (another lysosphingolipid) revealed distinct sets of affected proteins, suggesting that different lysosphingolipids may impact cellular pathways in unique ways nih.govnih.govnih.gov. While a direct proteomic comparison between lyso-Gb3 and Gb3 was not explicitly detailed in the provided snippets, the observed differential effects on cellular processes and as biomarkers strongly suggest distinct biochemical activities.

Interaction with Other Lysosphingolipids (e.g., Glucosylsphingosine)

Lysosphingolipids are a class of molecules characterized by the absence of a fatty acid chain, and their accumulation is a hallmark of several lysosomal storage disorders. Lyso-Gb3, accumulating in Fabry disease, and glucosylsphingosine (GlcSph), accumulating in Gaucher disease, are two prominent examples nih.govmetabolomicsworkbench.org.

Both lyso-Gb3 and GlcSph are generated through the action of acid ceramidase, which removes the fatty acid from their respective ceramide precursors, Gb3 and glucosylceramide cenmed.comnih.gov. This enzymatic activity is a common point in the metabolism of these lysosphingolipids.

Despite their common mode of generation, lyso-Gb3 and GlcSph exhibit differences in their cellular impacts. Studies comparing the effects of lyso-Gb3 and GlcSph on neuronal SH-Sy5y cells through proteomic analysis demonstrated that lyso-Gb3 exposure primarily affected cellular systems related to protein ubiquitination and translation nih.govnih.govnih.gov. In contrast, glucosylsphingosine exposure led to changes in proteins involved in trafficking and transport to the endoplasmic reticulum nih.govnih.govnih.gov. The proteomic profiles showed limited overlap between the effects of lyso-Gb3 and glucosylsphingosine, indicating distinct mechanisms of cellular perturbation nih.govnih.govnih.gov.

Both lyso-Gb3 and GlcSph have been reported to affect nitric oxide synthase (NOS) activity, although one study indicated that a higher concentration of GlcSph was required to decrease NOS activity compared to lyso-Gb3 lipidmaps.org. This further highlights potential differences in their potency or mechanisms of action.

Collectively, studies on the interaction and comparative effects of lyso-Gb3 and other lysosphingolipids like glucosylsphingosine underscore the complexity of sphingolipid metabolism and the diverse biological roles that these molecules can play, particularly in the context of lysosomal dysfunction. Lysosphingolipids, including lyso-Gb3 and GlcSph, have been shown to impact oligodendrocyte and lysosomal function .

Metabolomic Profiling for Novel Lyso-Gb3 Related Biomarker Discovery

Metabolomic profiling, utilizing advanced mass spectrometry techniques, has been instrumental in identifying and characterizing novel biomarkers for Fabry disease, particularly those related to lyso-Gb3. These studies have moved beyond the quantification of canonical lyso-Gb3 to explore a range of related molecular species.

Through metabolomic approaches, researchers have discovered novel plasma and urinary lyso-Gb3 analogs in patients with Fabry disease researchgate.netlipidmaps.orgctdbase.orghmdb.ca. These analogs are characterized by modifications to the sphingosine (B13886) moiety of the lyso-Gb3 molecule lipidmaps.orghmdb.caciteab.comguidetopharmacology.org. Several studies have identified specific analogs based on their mass-to-charge ratios (m/z), including prominent examples such as m/z 758, 774, 784, 800, 802, 820, and 836, detected in the urine and plasma of Fabry patients lipidmaps.orgctdbase.orgciteab.comguidetopharmacology.org.

These novel lyso-Gb3 analogs are being actively investigated for their potential as biomarkers to assess disease severity, monitor progression, and evaluate the effectiveness of therapeutic interventions researchgate.netlipidmaps.orgctdbase.orgciteab.comguidetopharmacology.orgnih.gov. Research has shown that the levels of some of these analogs are higher in male Fabry patients compared to females, and their concentrations can correlate with the status of enzyme replacement therapy (ERT) in males citeab.comguidetopharmacology.org. Among the identified analogs, those with m/z 802, 820, and 836 have generally been found to be more abundant in the majority of patients citeab.comguidetopharmacology.org.

The application of multiplex tandem mass spectrometry methods has allowed for the simultaneous quantification of these various lyso-Gb3 analogues, providing a more comprehensive picture of the sphingolipid profile in Fabry disease hmdb.caciteab.comguidetopharmacology.org. Untargeted metabolomics approaches have been particularly successful in revealing these novel lyso-Gb3 related isoforms, demonstrating high specificity for Fabry disease and offering improved diagnostic capabilities, especially for female patients where diagnosis can be challenging ctdbase.org.

Conceptual Frameworks for Lyso Gb3 Targeted Interventions

Approaches to Reducing Lyso-Gb3 Accumulation

Reducing the cellular and plasma levels of Lyso-Gb3 is a primary goal in Fabry disease treatment. Enzyme replacement therapy (ERT) with recombinant human α-Gal A is a long-standing approach that aims to provide the deficient enzyme to facilitate the breakdown of accumulated glycosphingolipids. e-kjgm.org ERT with agalsidase beta has been shown to significantly reduce Gb3/Lyso-Gb3 accumulation and improve clinical outcomes. e-kjgm.org Studies have demonstrated that ERT can reduce plasma Lyso-Gb3 levels, although the extent of reduction can vary depending on factors such as the patient's age at treatment initiation and the presence of anti-drug antibodies. e-kjgm.orgplos.orgnih.gov Earlier initiation of ERT, particularly before significant organ damage occurs, is considered critical for a more robust reduction in plasma Lyso-Gb3 levels. e-kjgm.org

Another approach to reducing substrate accumulation is substrate reduction therapy (SRT). karger.com SRT involves inhibiting the enzyme glucosylceramide synthase (GCS), which is involved in the initial step of glycosphingolipid biosynthesis, thereby reducing the production of Gb3 and subsequently Lyso-Gb3. karger.com Drugs like lucerastat (B1675357) and venglustat are GCS inhibitors that have been investigated for their potential to reduce Gb3 and Lyso-Gb3 accumulation, particularly in tissues less accessible by ERT, such as the brain. karger.commdpi.com Preclinical studies with lucerastat have shown a reduction in accumulated glycosphingolipid levels in cultured fibroblasts from Fabry patients. karger.com

Gene therapy is an emerging approach that aims to introduce a functional copy of the GLA gene into a patient's cells, enabling them to produce functional α-Gal A enzyme. karger.com Preclinical studies using liver-targeted gene transfer in mouse models have demonstrated a significant increase in α-Gal A activity and a marked reduction in Lyso-Gb3 levels. jacc.orgimrpress.com Clinical trials investigating gene therapy have also shown evidence of biochemical efficacy, including a sustained increase in α-Gal A activity and a significant decrease in Lyso-Gb3 levels. imrpress.com

Modulation of Alpha-Galactosidase A Activity by Pharmacological Chaperones

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded forms of the α-Gal A enzyme, facilitating their proper folding and trafficking to the lysosome where they can exert their catalytic activity. karger.comresearchgate.net This approach is suitable for patients with specific GLA mutations that result in a misfolded but still partially functional enzyme, often referred to as "amenable" mutations. karger.commdpi.com Migalastat (B1676587) is an oral pharmacological chaperone that selectively binds to amenable α-Gal A variants, increasing their cellular levels and enhancing their activity. karger.complos.org Clinical studies have shown that migalastat can increase α-Gal A activity and reduce disease biomarkers, including plasma Lyso-Gb3, in patients with amenable mutations. karger.commdpi.com Studies have reported reductions in plasma Lyso-Gb3 levels in treatment-naïve patients and stabilization of levels in those who switched from ERT. karger.com

Targeting Downstream Pathogenetic Pathways (e.g., Inflammation, Fibrosis)

Beyond the direct accumulation of Lyso-Gb3, downstream pathological pathways, such as inflammation and fibrosis, play a significant role in the progression of organ damage in Fabry disease. oaepublish.comkarger.com Lyso-Gb3 and Gb3 deposition can stimulate inflammatory processes by activating pathways like the Toll-like receptor 4 (TLR4) pathway, which in turn triggers the NOTCH1/NF-κB pathway. karger.comfrontiersin.orgresearchgate.net This leads to the release of pro-inflammatory and profibrotic cytokines, including IL-1β, TNF-α, and TGF-β, contributing to chronic inflammation and tissue fibrosis. oaepublish.comkarger.comnih.gov

Targeting these downstream pathways represents another therapeutic strategy. For instance, Lyso-Gb3 has been shown to activate Notch1 signaling in podocytes, leading to NF-κB activation and the transcription of proinflammatory and extracellular matrix genes, which contribute to inflammation and fibrosis in the kidney. oup.com This suggests that targeting Notch1, NF-κB, or the cytokines involved could potentially mitigate kidney injury in Fabry nephropathy. oup.com

Research indicates that the fibrotic process in Fabry nephropathy involves TGF-β activation following Lyso-Gb3 deposition. revistanefrologia.com TGF-β is a potent activator of collagen and fibronectin synthesis, contributing to the increase in extracellular matrix production and tissue fibrosis. oaepublish.com Therefore, therapeutic interventions aimed at inhibiting TGF-β signaling could potentially ameliorate fibrosis.

The inflammatory response in Fabry disease can become a chronic process because the stimulus (glycolipid accumulation) cannot be eliminated by the body's usual mechanisms. researchgate.net This sustained inflammation contributes to tissue damage. researchgate.net

Therapeutic Targeting of the UPAR/αvβ3 Integrin System

The urokinase-type plasminogen activator receptor (uPAR) and the αvβ3 integrin system have been implicated in podocyte injury and detachment (podocyturia), a key factor in the progression of kidney disease in Fabry nephropathy. oaepublish.commdpi.comresearchgate.net Studies have shown that Lyso-Gb3 can increase the expression of genes encoding components of the αvβ3 integrin (ITGAV and ITGB3) and uPAR (PLAUR) in cultured human podocytes. mdpi.comresearchgate.netnih.gov This upregulation of the uPAR/αvβ3 integrin system occurs relatively early in response to Lyso-Gb3 exposure compared to other markers of podocyte stress. researchgate.netnih.gov

The αvβ3 integrin, in conjunction with uPAR, plays a critical role in the detachment of podocytes and their subsequent excretion in the urine. oaepublish.commdpi.comresearchgate.net Given the early and significant impact of Lyso-Gb3 on the expression of these proteins, the uPAR/αvβ3 integrin system is being explored as a potential therapeutic target in Fabry nephropathy to prevent podocyte loss and subsequent glomerulosclerosis. mdpi.comresearchgate.netnih.govmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Globotriaosylsphingosine (Lyso-Gb3) | 441434 |

| Globotriaosylceramide (Gb3) | 20508 |

| Migalastat | 9854321 |

| Lucerastat | 135596906 |

| Venglustat | 11881443 |

| Agalsidase alfa | 16129372 |

| Agalsidase beta | 16129373 |

| Pegunigalsidase alfa | 217032437 |

| TGF-β | 16129369 |

| TNF-α | 6990357 |

| IL-1β | 515626 |

Data Tables

While the search results provide qualitative findings and indicate changes in Lyso-Gb3 levels or gene expression, detailed quantitative data suitable for interactive tables across all sections were not consistently available in a format that could be directly extracted and presented without further processing or context from the full studies. However, some findings regarding Lyso-Gb3 reduction by migalastat in mouse tissues were reported quantitatively.

| Tissue | Lyso-Gb3 Reduction with Migalastat HCl (Transgenic Mice) |

| Kidney | Up to 64% nih.gov |

| Heart | Up to 59% nih.gov |

| Skin | Up to 81% nih.gov |

Note: Data extracted from a study on migalastat HCl in Fabry transgenic mice and human patients. nih.gov

Future Directions in Lyso Gb3 Research

Elucidation of Long-Term Cellular and Tissue-Specific Effects of Lyso-Gb3 Exposure

Understanding the long-term consequences of lyso-Gb3 accumulation at the cellular and tissue levels remains a key area of investigation. Studies are needed to specifically focus on and elucidate the roles of proteins like HSP90 and TRiC on cell types significantly affected in Fabry disease, including podocytes, cardiomyocytes, and endothelial cells, as well as the long-term effects of lyso-Gb3 exposure on these systems. nih.gov Research indicates that high levels of lyso-Gb3 can be detected in the plasma of Fabry disease patients and are considered a better biomarker for disease progression than plasma Gb3 itself. oup.com While lyso-Gb3 is thought to contribute to the pathology of Fabry disease, the specific manner and extent of this contribution are not yet fully understood. oup.com Further research is crucial to clarify how chronic exposure to elevated lyso-Gb3 levels impacts the function and survival of these vital cells and contributes to the progressive organ damage observed in Fabry disease.

Investigation of Lyso-Gb3 in Diverse In Vitro and In Vivo Cellular Models

The investigation of lyso-Gb3's effects in a variety of cellular and animal models is essential for a comprehensive understanding of its pathological mechanisms. In vitro models, such as induced pluripotent stem cell (iPSC)-derived podocytes, offer a promising alternative to primary cells, which are often difficult to maintain in culture, for studying specific cellular responses to lyso-Gb3. researchgate.net Studies using in vitro cell models, such as fibroblasts from Fabry patients, have demonstrated that co-treatment with certain compounds and enzyme replacement therapy (ERT) can significantly enhance enzyme activity and decrease Gb3/Lyso-Gb3 accumulation. frontiersin.org

In vivo models, such as the α-galactosidase A knockout (GlaKO) mouse, which exhibits progressive tissue accumulation of Gb3 and lyso-Gb3, are valuable for examining the systemic effects of these lipids, although they may not fully replicate the diverse symptoms seen in human patients. researchgate.netplos.org Research using an in vivo mouse model treated with a single intraperitoneal lyso-Gb3 injection has shown increased albuminuria, suggesting lyso-Gb3 induced injury to the glomerular filtration barriers, and a reduction in the number of podocytes per glomeruli. researchgate.netmdpi.com Transmission electron microscopy in this model also showed partial segmental foot process effacement in mice that received lyso-Gb3. mdpi.com Future research should continue to utilize and develop diverse in vitro and in vivo models to better mimic the human disease state and explore the tissue-specific accumulation and effects of lyso-Gb3 and its analogues. plos.org

Standardization of Lyso-Gb3 Measurement Methodologies for Inter-Laboratory Comparability

Standardization of analytical methods for measuring lyso-Gb3 is crucial for ensuring inter-laboratory comparability of results, which is essential for accurate diagnosis, disease monitoring, and clinical trial data interpretation. bmj.comucl.ac.uk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for quantifying lyso-Gb3, and various methods have been developed with different sensitivities and sample preparation techniques. spandidos-publications.commdpi.commdpi.comresearchgate.net

Studies have focused on developing rapid, simple, and sensitive LC-MS/MS methods for plasma lyso-Gb3 quantification, with efforts to optimize sample preparation and utilize internal standards like commercially available lyso-Gb3-D7 or N-Glycinated Lyso-Gb3 to minimize matrix effects and improve precision and accuracy. mdpi.comresearchgate.netucl.ac.ukcaymanchem.com The establishment of optimal cut-off values for plasma lyso-Gb3 to differentiate Fabry disease patients from healthy controls is also an important aspect of standardization, although a wide range of cut-off values has been reported, influenced by factors such as sample size, sex distribution, and the technical specifications of the methods used. mdpi.comnih.gov Future efforts should focus on establishing unified protocols, reference intervals, and external quality assessment schemes to improve the reliability and comparability of lyso-Gb3 measurements across different laboratories.

Exploration of Novel Lyso-Gb3 Analogues in Disease Pathogenesis

The identification and characterization of novel lyso-Gb3 analogues and their roles in disease pathogenesis represent an active area of research. Metabolomic studies have revealed the presence of novel plasma and urine lyso-Gb3-related analogues in Fabry patients. researchgate.netnih.govacs.org These analogues often result from modifications of the lyso-Gb3 sphingosine (B13886) moiety. nih.gov